molecular formula C12H15BFIO2 B6291955 2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2379792-68-2

2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6291955
CAS No.: 2379792-68-2
M. Wt: 347.96 g/mol
InChI Key: UIVCHDQNXUWCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is valued for its ability to introduce fluorine and iodine atoms into aromatic systems, which can significantly alter the chemical and physical properties of the resulting molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-5-iodophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. Additionally, purification steps like recrystallization or chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: Particularly useful in Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: Can be oxidized to form phenols or reduced to form corresponding hydrocarbons.

    Cross-Coupling Reactions: Reacts with various halides and pseudohalides to form biaryl compounds.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), ethanol, water mixtures

    Temperature: Typically between 50-100°C

Major Products

The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of fluorinated compounds for imaging and diagnostic purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the electrophilic partner. This process involves the formation of a transient palladium-boron complex, which undergoes reductive elimination to yield the coupled product.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-iodophenylboronic acid
  • 2-Fluoro-5-bromophenylboronic acid
  • 2-Fluoro-5-chlorophenylboronic acid

Uniqueness

Compared to its analogs, 2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages due to the presence of both fluorine and iodine atoms. The fluorine atom enhances the compound’s stability and lipophilicity, while the iodine atom provides a reactive site for further functionalization. This dual functionality makes it particularly valuable in the synthesis of complex molecules with specific electronic and steric properties.

Properties

IUPAC Name

2-(2-fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFIO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVCHDQNXUWCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.